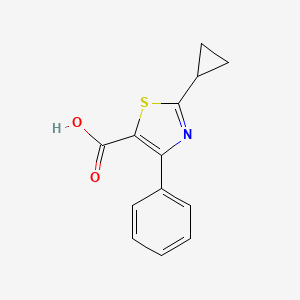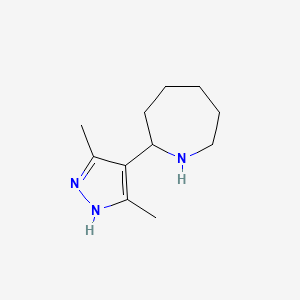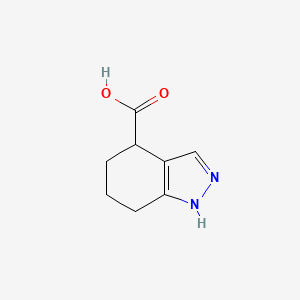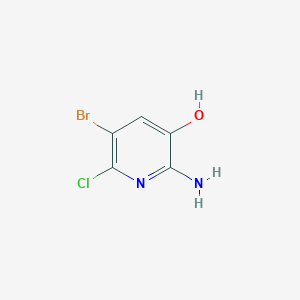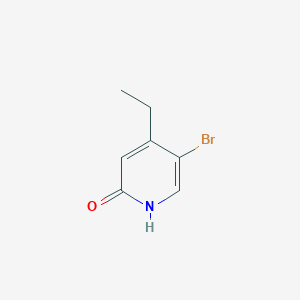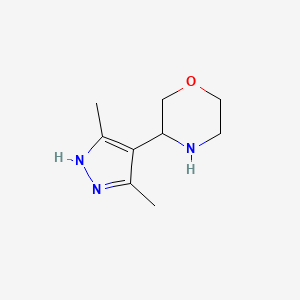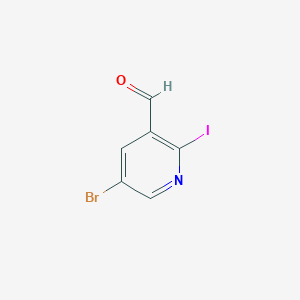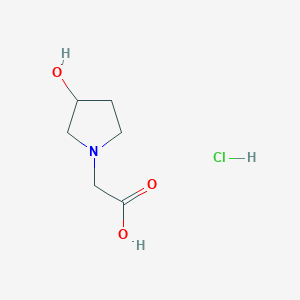
2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride
Overview
Description
“2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride”, also known as L-proline hydroxamic acid hydrochloride, is a chemical compound that has gained widespread attention in various fields of research and industry due to its unique properties and potential applications. It has a molecular weight of 181.62 g/mol .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H12ClNO3 . The InChI code is 1S/C6H11NO3.ClH/c8-5-1-2-7 (3-5)4-6 (9)10;/h5,8H,1-4H2, (H,9,10);1H .Physical And Chemical Properties Analysis
“this compound” is a pink solid .Scientific Research Applications
Synthesis Techniques
- Synthesis from (S)-4-amino-2-hydroxybutyric acid : The compound is synthesized through silanization and cyclization processes. Optimal conditions include using NaBH4-CH3COOH as the reducing agent and 1,4-dioxane as the solvent. This method offers advantages like inexpensive reagents, high yield, and simplicity (Li Zi-cheng, 2009).
Biological and Pharmacological Applications
GABA-uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, similar to the target compound, are potential inhibitors of GABA transport proteins GAT-1 and GAT-3. These compounds are evaluated using bovine material or porcine brain (Xu-yang Zhao et al., 2005).
Antibacterial Agents : Enantiomers of a related compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, show antibacterial activity, with the S-(+) enantiomer being more potent against aerobic and anaerobic bacteria (T. Rosen et al., 1988).
Angiotensin Converting Enzyme (ACE) Inhibitors : 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, have been evaluated as ACE inhibitors, offering potential for treating hypertension (Dinesh Addla et al., 2013).
Antimicrobial Activity : Derivatives of rhodanine-3-acetic acid, structurally related to the target compound, show significant antimicrobial activity against mycobacteria, including Mycobacterium tuberculosis (M. Krátký et al., 2017).
Environmental and Chemical Applications
Soil Decontamination : A study involving the removal of depleted uranium oxides from contaminated soils used a leaching method involving acetic-acid and hydroxylamine hydrochloride solutions, showing its utility in environmental clean-up (Ronald J. Unz et al., 2018).
Corrosion Inhibition : Pyrrolidine derivatives, including compounds structurally similar to the target compound, have been tested as corrosion inhibitors for steel in acidic environments. Their effectiveness highlights potential applications in industrial maintenance (M. Bouklah et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-2-7(3-5)4-6(9)10;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZQIXSMAAPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855709 | |
| Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-13-0 | |
| Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


